molecular formula C15H19NO3 B6147893 tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate CAS No. 253801-18-2

tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate

Cat. No.: B6147893
CAS No.: 253801-18-2
M. Wt: 261.3
InChI Key:
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Description

tert-Butyl 3-(4-formylphenyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C15H19NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a formyl-substituted phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or aziridines.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

Chemistry:

    Building Block: tert-Butyl 3-(4-formylphenyl)azetidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The formyl group allows for bioconjugation reactions, enabling the attachment of the compound to biomolecules for research purposes.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

    Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of protein function. The azetidine ring may also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate

Comparison:

  • tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate: Features an amino group instead of a formyl group, which affects its reactivity and potential applications in bioconjugation and drug development.
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a hydroxymethyl group, making it more suitable for reactions involving alcohols.
  • tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate: The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it useful in medicinal chemistry for the development of fluorinated drugs.

Properties

CAS No.

253801-18-2

Molecular Formula

C15H19NO3

Molecular Weight

261.3

Purity

95

Origin of Product

United States

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